3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
Overview
Description
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, also known as BMF, is a thiazolidinedione derivative that has been synthesized and studied extensively in recent years. It has shown promising results in various scientific research applications, particularly in the field of medicine.
Mechanism of Action
The mechanism of action of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work through various pathways. One proposed mechanism is through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ and improve insulin sensitivity. Another proposed mechanism is through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in inflammation. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to inhibit NF-κB and reduce inflammation.
Biochemical and Physiological Effects
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In animal models, 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. It has also been shown to induce cell death in cancer cells and inhibit tumor growth. Additionally, 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, there are also limitations to using 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione in lab experiments. It has not been extensively studied in humans, and its safety and efficacy are not fully understood. Additionally, the mechanism of action of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in treating diabetes and metabolic disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in treating cancer. Future studies could focus on optimizing the dosage and administration of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione to maximize its anti-cancer effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione and its effects on various pathways.
Scientific Research Applications
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One area of interest is its anti-inflammatory properties. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been studied for its potential use in treating diabetes and metabolic disorders. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. Additionally, 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
(5Z)-3-butyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-3-4-7-14-12(15)11(18-13(14)16)8-10-6-5-9(2)17-10/h5-6,8H,3-4,7H2,1-2H3/b11-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAVEPKQQGMYQL-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(O2)C)SC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(O2)C)/SC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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